Welcome to the BenchChem Online Store!
molecular formula C9H9BrF3NO3S B8202649 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B8202649
M. Wt: 348.14 g/mol
InChI Key: CMXQKNZSHNDYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723332B2

Procedure details

According to general procedure A, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and ethylamine (5 mL, 10.0 mmol, 2.0 M in THF) were stirred together for 16 hours. 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide (0.23 g, 64%) was provided after purification. MS (ESI) m/z 348. HPLC purity 100.0% at 210-370 nm, 9.3 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1.[CH2:17]([NH2:19])[CH3:18]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:19][CH2:17][CH3:18])(=[O:10])=[O:9])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N

Conditions

Stirring
Type
CUSTOM
Details
were stirred together for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)NCC)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.